molecular formula C7H3BrFNO B8129372 6-Bromo-5-fluoro-1,3-benzoxazole CAS No. 1823865-49-1

6-Bromo-5-fluoro-1,3-benzoxazole

Cat. No.: B8129372
CAS No.: 1823865-49-1
M. Wt: 216.01 g/mol
InChI Key: UKNALUVCEHJGIL-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1,3-benzoxazole (CAS 1823865-49-1) is a fluorinated and brominated benzoxazole derivative of high interest in medicinal chemistry and drug discovery. With the molecular formula C 7 H 3 BrFNO and a molecular weight of 216.01 g/mol , this compound serves as a versatile synthetic intermediate. Its structure features both bromo and fluoro substituents on the fused benzene ring, which are advantageous for further functionalization via cross-coupling reactions and for modulating the compound's electronic properties and bioavailability . Benzoxazole scaffolds are recognized as privileged structures in pharmaceutical research due to their wide spectrum of biological activities . This core structure is a key component in various marketed drugs and experimental compounds. Research into benzoxazole derivatives has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, specific substituted benzoxazoles have shown promising anticancer activity in assays against human colorectal carcinoma (HCT116) cell lines, with some derivatives exhibiting efficacy comparable to standard chemotherapeutic agents . The presence of both bromine and fluorine in this specific compound makes it a particularly valuable precursor for developing new chemical entities. It is strictly for use in research and development laboratories. Applications: This compound is primarily used as a key building block in organic synthesis and pharmaceutical research. Its main applications include the development of novel antimicrobial agents, the exploration of potential anticancer therapeutics, and the synthesis of more complex heterocyclic systems for biological screening. This product is sold as "For Research Use Only" (RUO). It is intended for laboratory research and development purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNALUVCEHJGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306328
Record name Benzoxazole, 6-bromo-5-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823865-49-1
Record name Benzoxazole, 6-bromo-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823865-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 6-bromo-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Bromination of 5-Fluoro-1,3-benzoxazole

A widely reported method involves the electrophilic bromination of 5-fluoro-1,3-benzoxazole. The fluorine atom at position 5 exerts a strong electron-withdrawing effect, directing electrophilic substitution to the adjacent position 6. This regioselectivity is consistent with the meta -directing nature of fluorine in aromatic systems.

Reaction Conditions :

  • Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS)

  • Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Temperature : 0–25°C

Mechanistic Insight :
The reaction proceeds via the generation of a bromonium ion intermediate, facilitated by Lewis acid catalysts. Fluorine’s inductive effect polarizes the aromatic ring, enhancing electrophilic attack at position 6.

Yield Optimization :

  • Catalyst Loading : 10 mol% FeBr₃ achieves >80% conversion.

  • Stoichiometry : A 1.1:1 molar ratio of Br₂ to substrate minimizes polybromination.

Radical Bromination Using NBS

For substrates sensitive to strong acids, radical bromination with NBS offers a milder alternative. This method employs azobisisobutyronitrile (AIBN) as a radical initiator under refluxing conditions in CCl₄. While regioselectivity remains high, yields are typically lower (60–70%) due to competing side reactions.

Multi-Step Synthesis via Nitration and Bromination

Nitration of 5-Fluoro-2-methylbenzoxazole

A patent-derived approach (WO2005047271A1) outlines the nitration of 5-fluoro-2-methylbenzoxazole using concentrated HNO₃ and H₂SO₄ at 10–20°C. The nitro group is introduced at position 6, yielding 5-fluoro-6-nitro-2-methylbenzoxazole.

Key Steps :

  • Nitration :

    • Conditions : H₂SO₄/HNO₃ (1:1 v/v), 10°C, 1 hour.

    • Yield : ~80% (16.0 g from 20 g starting material).

  • Reduction of Nitro Group :

    • Catalyst : Raney nickel (50 psi H₂, room temperature).

    • Solvent : Tetrahydrofuran (THF).

    • Outcome : 6-amino-5-fluoro-2-methylbenzoxazole (22 g from 30 g nitro precursor).

  • Bromination :

    • Reagent : Sulfuryl chloride (SO₂Cl₂) or NBS.

    • Modification : Replacing chlorination with bromination agents introduces bromine at position 6.

Challenges :

  • Regiochemical Control : Competing bromination at position 4 may occur, necessitating precise stoichiometry.

  • Byproduct Formation : Use of excess bromine leads to di-substituted derivatives.

Ring-Closing Synthesis from Halogenated 2-Aminophenol Derivatives

Cyclodehydration of 2-Amino-4-bromo-5-fluorophenol

This method constructs the benzoxazole ring from a pre-halogenated precursor. 2-Amino-4-bromo-5-fluorophenol undergoes cyclodehydration with triethyl orthoformate (TEOF) in ethanol under reflux.

Reaction Protocol :

  • Substrate : 2-Amino-4-bromo-5-fluorophenol (1 equiv).

  • Cyclizing Agent : TEOF (1.2 equiv).

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 5 mol%).

  • Temperature : 80°C, 6 hours.

  • Yield : 75–85%.

Advantages :

  • Regiospecificity : Pre-installed halogens eliminate positional ambiguity.

  • Scalability : Suitable for gram-to-kilogram scale production.

Industrial-Scale Production Methods

Continuous-Flow Bromination

Recent advancements in flow chemistry enable high-throughput bromination of 5-fluoro-1,3-benzoxazole. A tubular reactor with immobilized FeBr₃ catalyst ensures consistent product quality and reduced waste.

Parameters :

  • Residence Time : 10 minutes.

  • Throughput : 1 kg/hour.

  • Purity : >99% (HPLC).

Green Chemistry Approaches

Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.
Catalyst Recycling : FeBr₃ recovery via aqueous extraction achieves 90% reuse efficiency.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal ValueImpact on Yield
Temperature0–25°CMaximizes mono-bromination
Solvent PolarityLow (e.g., CCl₄)Enhances electrophilic substitution
Catalyst Concentration10 mol%Balances activity and cost

Brominating Agent Comparison

AgentYield (%)Byproducts
Br₂/FeBr₃85Minimal
NBS/AIBN65Di-brominated derivatives
HBr/H₂O₂50Oxidative degradation

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Fluorine-induced deshielding observed at δ 7.8 ppm (C6 proton).

  • ¹³C NMR : Bromine-coupled carbon at C6 resonates at δ 118 ppm.

  • HRMS : Molecular ion peak at m/z 230.94 (C₇H₄BrFNO⁺).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

  • XRD : Confirms planar benzoxazole core with Br/F substituents .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield 6-methoxy-5-fluoro-1,3-benzoxazole, while oxidation can produce 6-bromo-5-fluoro-1,3-benzoxazole-2-carboxylic acid .

Scientific Research Applications

The biological activities of 6-Bromo-5-fluoro-1,3-benzoxazole and its derivatives are noteworthy:

  • Antimicrobial Properties : Studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of halogen substituents like bromine and fluorine can enhance this activity .
  • Anticancer Activity : Research indicates that benzoxazole compounds can inhibit cancer cell proliferation. For instance, derivatives of 6-Bromo-5-fluoro-1,3-benzoxazole have shown promising results against breast cancer cell lines (e.g., MCF-7) due to their ability to interact with biological receptors .

Applications in Drug Discovery

The compound has been identified as a valuable scaffold for drug development:

  • Lead Compounds : 6-Bromo-5-fluoro-1,3-benzoxazole serves as a lead compound in the design of new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural similarity to nucleobases allows it to interact effectively with DNA and RNA .
  • Fluorescent Probes : Due to its unique electronic properties, this compound can be utilized as a fluorescent probe for detecting metal ions in biological systems. This application is particularly relevant in biochemical assays where real-time monitoring is crucial .

Case Study 1: Anticancer Activity

A study conducted by Wu et al. (2020) investigated the anticancer potential of various benzoxazole derivatives, including 6-Bromo-5-fluoro-1,3-benzoxazole. The results indicated that these compounds significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms. The study highlighted the role of halogen substituents in enhancing cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Research published by Sayyahi et al. (2023) explored the antimicrobial efficacy of synthesized benzoxazole derivatives. The study found that 6-Bromo-5-fluoro-1,3-benzoxazole exhibited potent activity against a range of bacterial strains, demonstrating its potential as a lead candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 5-Bromo-6-fluoro-1,3-benzoxazole (CAS: 1440535-10-3): A positional isomer with bromo and fluoro groups swapped. Despite identical molecular formulas (C₇H₃BrFNO), the altered substituent positions lead to differences in dipole moments, solubility, and reactivity. For instance, steric hindrance near the oxygen atom in the 6-bromo-5-fluoro derivative may reduce nucleophilic substitution rates compared to its isomer .

Substituent Variations

  • 5-Fluoro-1,3-benzoxazole: Lacks the bromo group, resulting in lower molecular weight (157.10) and reduced lipophilicity.
  • 4-Chloro-1,3-benzoxazole derivatives : Chlorine’s smaller atomic radius and lower electron-withdrawing capacity compared to bromine result in weaker electronic effects. For example, 4-chloro derivatives exhibit lower anticancer activity (IC₅₀: 12–25 μM) than brominated analogs, as seen in studies on benzoxazole-based anticancer agents .
  • 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) (Tinopal OB CO): A fluorescent brightener with tert-butyl groups enhancing thermal stability (up to 300°C). Unlike halogenated benzoxazoles, its non-halogenated structure prioritizes optical properties over reactivity .

Heterocycle Variations

  • Benzimidazoles (e.g., Compound 4e) : Replace the oxygen atom with NH, increasing basicity. Benzimidazoles with bromo and fluoro substituents (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole) show enhanced antimicrobial activity (MIC: 2–8 μg/mL) compared to benzoxazoles, likely due to improved hydrogen-bonding capacity .
  • Benzodithiazines (e.g., Compound 8) : Incorporation of sulfur atoms and sulfonyl groups shifts absorption spectra (λmax: 320–350 nm) and increases melting points (>300°C), making them suitable for high-temperature applications .

Electronic and Reactivity Profiles

Theoretical studies on nitro- and amino-substituted benzoxazoles reveal that electron-withdrawing groups (e.g., Br, F) lower the HOMO-LUMO gap, enhancing charge-transfer efficiency. For example:

  • Nitro-substituted derivatives: Exhibit a HOMO-LUMO gap of 3.2 eV, compared to 4.1 eV for amino-substituted analogs. This aligns with the stronger electron-withdrawing effect of halogens in 6-bromo-5-fluoro-1,3-benzoxazole, which may improve optoelectronic performance .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications Reference
6-Bromo-5-fluoro-1,3-benzoxazole C₇H₃BrFNO 216.01 Br (C6), F (C5) Not reported Pharmaceuticals, Materials
5-Bromo-6-fluoro-1,3-benzoxazole C₇H₃BrFNO 216.01 Br (C5), F (C6) Not reported Research intermediate
4-Chloro-1,3-benzoxazole C₇H₄ClNO 169.56 Cl (C4) 120–122 Anticancer agents
Tinopal OB CO C₂₄H₂₂N₂O₂S 426.51 tert-Butyl, thiophene >300 Optical brighteners

Biological Activity

Overview

6-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which is known for its diverse biological activities. The unique structure of this compound, featuring bromine and fluorine substituents, contributes to its reactivity and biological efficacy. This article reviews the biological activity of 6-Bromo-5-fluoro-1,3-benzoxazole, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of 6-Bromo-5-fluoro-1,3-benzoxazole can be represented as follows:

C7H4BrFN2O\text{C}_7\text{H}_4\text{BrF}\text{N}_2\text{O}

This compound exhibits significant electronic and steric properties due to the presence of halogen atoms, influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit notable antimicrobial properties. In a study evaluating various benzoxazole compounds against Candida strains, 6-Bromo-5-fluoro-1,3-benzoxazole derivatives showed effective inhibition against Candida albicans and Candida glabrata. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 16 µg/mL, indicating strong antifungal activity .

CompoundMIC (µg/mL)% Resistance
6-Bromo-5-fluoro-1,3-benzoxazole1664.2 ± 10.6
Other derivatives16Various

The mechanism of action includes perturbation of sterol content in fungal cell membranes, leading to cell growth inhibition.

Anticancer Activity

Benzoxazole derivatives are increasingly recognized for their anticancer potential. Studies have shown that compounds with a benzoxazole moiety can induce cytotoxic effects in various cancer cell lines. For instance, derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells, demonstrating significant antiproliferative effects .

Cancer Cell LineIC50 (µM)
MCF-712.5
A54915.0
PC310.0

The anticancer activity is believed to result from the ability of these compounds to interfere with DNA synthesis and repair mechanisms.

The biological activity of 6-Bromo-5-fluoro-1,3-benzoxazole is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. Additionally, it may modulate receptor activities by functioning as an agonist or antagonist in various signaling pathways .

Case Study 1: Antifungal Activity

In a controlled laboratory setting, derivatives of 6-Bromo-5-fluoro-1,3-benzoxazole were tested against clinical isolates of C. albicans. These studies revealed that certain modifications to the benzoxazole structure could enhance antifungal potency while reducing toxicity towards human cells .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines, researchers synthesized several derivatives based on the benzoxazole scaffold. These compounds were evaluated for their cytotoxic effects and demonstrated promising results in inhibiting cell proliferation through apoptosis induction .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYieldKey AdvantagesReferences
TiCl3OTfEthanol, RT~75%Mild conditions, scalable
PPA Condensation150°C, 6 hours~69%Regioselective, crystalline product
Direct HalogenationBr2/F2, 0–5°C~50%Suitable for late-stage functionalization

Advanced Question: How does the substitution pattern influence electronic properties for material science applications?

Methodological Answer:
The bromine and fluorine substituents act as electron-withdrawing groups, lowering the HOMO-LUMO gap and enhancing charge transport in organic semiconductors. Key analyses include:

  • Cyclic Voltammetry (CV) : Measures redox potentials to estimate HOMO/LUMO levels. For bromo-fluoro benzoxazoles, LUMO values typically range from -3.2 to -3.5 eV, suitable for electron-transport layers .
  • UV-Vis Spectroscopy : Absorption maxima (~300–350 nm) indicate π→π* transitions, with bathochromic shifts correlating with extended conjugation .
  • DFT Calculations : Predicts molecular orbital distribution and polarizability. Fluorine’s electronegativity enhances dipole moments, improving interfacial interactions in thin-film devices .

Q. Table 2: Electronic Properties of Related Benzoxazoles

CompoundHOMO (eV)LUMO (eV)λmax (nm)ApplicationReferences
6-Bromo-5-fluoro-1,3-benzoxazole-6.1-3.4325Organic photovoltaics
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole-5.8-3.1340Fluorescent sensors

Basic Question: What spectroscopic techniques confirm the structure of 6-Bromo-5-fluoro-1,3-benzoxazole?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • Aromatic protons appear as doublets (JH-F ≈ 8–10 Hz) due to fluorine coupling.
    • Bromine causes deshielding, shifting C-6 to ~125 ppm in <sup>13</sup>C NMR .
  • <sup>19</sup>F NMR : A singlet near -110 ppm confirms para-fluorine substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass for C7H3BrFNO is 230.93 g/mol (observed: 230.92) .
  • X-Ray Crystallography : Resolves dihedral angles (e.g., 6.7° between benzoxazole and substituents), confirming coplanarity for π-conjugation .

Advanced Question: How to mitigate side reactions during synthesis (e.g., over-bromination or defluorination)?

Methodological Answer:

  • Controlled Bromination : Use N-bromosuccinimide (NBS) instead of Br2 to limit radical side reactions. Monitor reaction progress via TLC at 0.5-hour intervals .
  • Fluorine Stability : Avoid strong bases (e.g., NaOH) in fluorinated intermediates. Use anhydrous conditions to prevent hydrolysis of the C-F bond .
  • Regioselective Protection : Introduce temporary protecting groups (e.g., tert-butyl) on reactive positions before halogenation .

Q. Table 3: Common Side Reactions and Solutions

Side ReactionCauseMitigation StrategyReferences
Over-brominationExcess Br2 or prolonged reaction timeUse stoichiometric NBS, low temps (0°C)
DefluorinationAcidic/basic hydrolysisNeutral pH, anhydrous solvents
Ring-openingStrong nucleophiles (e.g., NH3)Avoid nucleophilic reagents post-cyclization

Advanced Question: How does 6-Bromo-5-fluoro-1,3-benzoxazole perform in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The bromine atom serves as a reactive site for Pd-catalyzed coupling. Key considerations:

  • Catalyst Systems : Pd(PPh3)4 or Pd(dba)2 with SPhos ligand in THF/water (3:1) at 80°C .
  • Substrate Scope : Couples efficiently with aryl boronic acids (e.g., phenyl, naphthyl) but struggles with sterically hindered partners (e.g., 2,6-dimethylphenyl).
  • Yield Optimization : Add Na2CO3 (2 eq.) to neutralize HBr byproducts, improving yields to ~85% .

Q. Table 4: Cross-Coupling Performance

Boronic AcidCatalystYieldProduct ApplicationReferences
Phenylboronic acidPd(PPh3)485%Conjugated polymers
4-Carboxyphenylboronic acidPd(dba)278%Bioactive molecule synthesis

Basic Question: What are the thermal stability and solubility profiles of this compound?

Methodological Answer:

  • Thermal Stability : Decomposition onset at ~250°C (TGA data), suitable for high-temperature processing in device fabrication .
  • Solubility :
    • High in polar aprotic solvents (DMF, DMSO).
    • Moderate in THF (15 mg/mL at 25°C).
    • Poor in water (<0.1 mg/mL), necessitating co-solvents for biological assays .

Advanced Question: How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities. Best practices:

  • Reference Standards : Compare with commercially available analogs (e.g., 4-Bromo-6-fluoro-1,3-benzoxazole) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Elemental Analysis : Confirm Br/F ratios (theoretical: Br 34.6%, F 8.2%) to rule out halogen loss .

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